molecular formula C15H13Br2NO3 B11026427 6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11026427
M. Wt: 415.08 g/mol
InChI Key: KCBUMSVPZDSOCD-UHFFFAOYSA-N
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Description

6-(Dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a synthetic organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a dibromomethyl group, a methoxy group, and a dimethyl-substituted pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions

    Formation of the Pyrroloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrroloquinoline skeleton. This can be achieved through a condensation reaction between an aniline derivative and a suitable diketone under acidic conditions.

    Introduction of the Dibromomethyl Group: The dibromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield hydroquinone derivatives.

    Coupling Reactions: The methoxy and dibromomethyl groups can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Compounds with azido, thiol, or other nucleophilic groups replacing the bromine atoms.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as inhibitors of specific enzymes and receptors, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-(dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as kinases or proteases.

    Receptor Modulation: It can bind to receptors, altering their activity and affecting cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A similar compound with a methyl group instead of a dibromomethyl group.

    8-Methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Lacks the dibromomethyl group but shares the methoxy and dimethyl substitutions.

Uniqueness

6-(Dibromomethyl)-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C15H13Br2NO3

Molecular Weight

415.08 g/mol

IUPAC Name

9-(dibromomethyl)-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C15H13Br2NO3/c1-15(2)6-10(13(16)17)8-4-7(21-3)5-9-11(8)18(15)14(20)12(9)19/h4-6,13H,1-3H3

InChI Key

KCBUMSVPZDSOCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)C(Br)Br)C

Origin of Product

United States

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